molecular formula C5H6N4O B2804831 N'-hydroxypyrazine-2-carboximidamide CAS No. 1878112-04-9; 51285-05-3

N'-hydroxypyrazine-2-carboximidamide

Cat. No.: B2804831
CAS No.: 1878112-04-9; 51285-05-3
M. Wt: 138.13
InChI Key: QZHJCRJEMIFNNB-UHFFFAOYSA-N
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Description

Pyrazine-2-amidoxime is a heterocyclic organic compound that features a pyrazine ring substituted with an amidoxime group at the second position. This compound is a structural analogue of pyrazine-2-carboxamide, a well-known drug. Pyrazine-2-amidoxime has garnered interest due to its potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2-amidoxime can be synthesized through the reaction of pyrazine-2-carboxamide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: While specific industrial production methods for pyrazine-2-amidoxime are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrile oxides, reduced amidoxime derivatives, and substituted pyrazine compounds .

Comparison with Similar Compounds

Uniqueness: Pyrazine-2-amidoxime is unique due to its amidoxime functional group, which imparts specific reactivity and biological activities not observed in its analogues. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N'-hydroxypyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHJCRJEMIFNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-05-3
Record name 51285-05-3
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